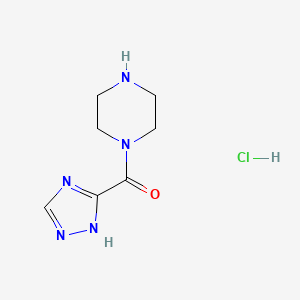

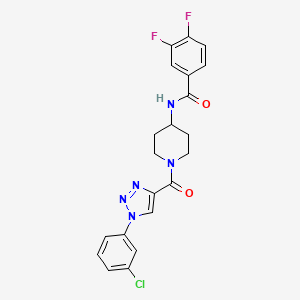

Piperazin-1-yl(1H-1,2,4-triazol-3-yl)methanone hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Piperazin-1-yl(1H-1,2,4-triazol-3-yl)methanone hydrochloride is a chemical compound with the following structure: . It belongs to the class of triazole derivatives and contains both a piperazine ring and a triazole ring. The hydrochloride salt form enhances its solubility in water.

Synthesis Analysis

The synthesis of this compound involves the reaction of a piperazine derivative (such as 4-(phenylsulfonyl)piperazin-1-yl) with a 1H-1,2,4-triazol-3-yl ketone (methanone) moiety. Specific synthetic routes and conditions may vary, but the general approach combines these two building blocks to form the desired compound .Molecular Structure Analysis

The molecular formula of Piperazin-1-yl(1H-1,2,4-triazol-3-yl)methanone hydrochloride is C21H23FN5O3S·HCl. It consists of a piperazine ring, a triazole ring, and a phenylsulfonyl group. The compound’s molecular weight is approximately 444.15 g/mol .科学的研究の応用

- The 1,2,4-triazole scaffold has significant antibacterial properties. Researchers have explored derivatives of this compound for their ability to combat drug-resistant bacterial strains. These derivatives could serve as potential antimicrobial agents, especially in the face of increasing microbial resistance .

- Although not naturally occurring, 1,2,3-triazoles (similar to 1,2,4-triazoles) have found broad applications. In the context of antiviral research, the replacement of nucleobases with triazole derivatives has proven effective. These modifications enhance the antiviral activity of compounds, making them promising candidates for drug discovery .

- 1,2,3-triazoles have applications in polymer chemistry and materials science. They contribute to the development of novel materials with tailored properties, such as improved mechanical strength or biocompatibility .

- Novel bis alkynes containing di-substituted triazoles have been synthesized and evaluated for anticancer activity. These compounds exhibit promising effects against cancer cells, highlighting their potential in oncology research .

Antibacterial Activity

Antiviral Potential

Polymer Chemistry and Materials Science

Anticancer Potential

作用機序

Research suggests that this compound exhibits cytotoxic activity against cancer cell lines (e.g., BT-474) . It induces apoptosis (programmed cell death) in BT-474 cells, likely through tubulin polymerization inhibition. Molecular modeling studies indicate that it binds to the colchicine binding site of tubulin .

Physical and Chemical Properties Analysis

特性

IUPAC Name |

piperazin-1-yl(1H-1,2,4-triazol-5-yl)methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5O.ClH/c13-7(6-9-5-10-11-6)12-3-1-8-2-4-12;/h5,8H,1-4H2,(H,9,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQAFWHSOJLLBHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=NC=NN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dibenzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2706179.png)

![1-{[(3S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B2706184.png)

![2-(1H-Indol-3-YL)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide](/img/structure/B2706188.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2706189.png)

![2-[(2,6-Difluorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2706191.png)

![N-(2-methoxyphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2706198.png)

![4-[5-(1-Adamantyl)triazol-1-yl]benzaldehyde](/img/structure/B2706199.png)